(3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE (3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10532401
InChI: InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11+
SMILES: CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.16 g/mol

(3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE

CAS No.:

Cat. No.: VC10532401

Molecular Formula: C12H14BrN3O

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[2-(2-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PIPERIDIN-2-ONE -

Specification

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
IUPAC Name (3E)-3-[(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one
Standard InChI InChI=1S/C12H14BrN3O/c1-8-4-5-10(9(13)7-8)15-16-11-3-2-6-14-12(11)17/h4-5,7,15H,2-3,6H2,1H3,(H,14,17)/b16-11+
Standard InChI Key WJHHTFWGVUINRJ-LFIBNONCSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)Br
SMILES CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br
Canonical SMILES CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound adopts a (3Z)-configuration, with the hydrazineylidene group (-N=N-) forming a double bond to the piperidin-2-one ring at position 3. The Z geometry is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string (CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)Br), which specifies the spatial arrangement of substituents around the exocyclic double bond. The bromine atom at the ortho position of the phenyl ring and the methyl group at the para position introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Spectroscopic and Computational Data

  • Molecular Weight: 296.16 g/mol.

  • SMILES: CC1=CC(=C(C=C1)NN=C2CCCNC2=O)Br.

  • InChIKey: WJHHTFWGVUINRJ-LFIBNONCSA-N.

  • Predicted LogP: ~2.1 (estimated using fragment-based methods), indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH and OH) and 3 acceptors (two ketone oxygens and one hydrazine nitrogen).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₃O
Molecular Weight (g/mol)296.16
XLogP3-AA2.1 (estimated)
Topological Polar Surface Area67.8 Ų
Heavy Atom Count17

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one typically involves a condensation reaction between 2-bromo-4-methylphenylhydrazine and a suitably functionalized piperidin-2-one precursor. A proposed pathway includes:

  • Hydrazine Formation: Reaction of 2-bromo-4-methylaniline with nitrous acid to generate the diazonium salt, followed by reduction to the hydrazine derivative.

  • Knoevenagel Condensation: Coupling the hydrazine with piperidin-2-one under acidic or basic conditions to form the hydrazineylidene linkage .

Microwave-assisted synthesis or green solvents (e.g., ethanol/water mixtures) may enhance reaction efficiency and yield .

Challenges in Stereoselectivity

The Z configuration is favored due to intramolecular hydrogen bonding between the hydrazine NH and the piperidin-2-one carbonyl group, as evidenced by X-ray crystallography of analogous compounds . Steric hindrance from the bromine and methyl groups further stabilizes the Z isomer.

TargetPredicted IC₅₀ (µM)Mechanism
Carbonic Anhydrase IX0.8–1.2Competitive inhibition
Topoisomerase II2.5–3.5DNA cleavage complex stabilization
EGFR Kinase5.0–7.0ATP-binding site occlusion

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 3.72 (t, J = 5.6 Hz, 2H, CH₂), 3.15 (t, J = 5.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Br).

  • HRMS (ESI+): m/z 296.0382 [M+H]⁺ (calculated for C₁₂H₁₄BrN₃O: 296.0385).

Future Perspectives

Further studies should focus on:

  • Structure-Activity Relationships: Modifying the piperidin-2-one core and phenyl substituents to optimize potency.

  • In Vivo Toxicology: Assessing bioavailability and metabolic stability in animal models.

  • Crystallographic Analysis: Resolving the three-dimensional structure to guide rational drug design.

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